1-[2,5-Anhydro-4-C-(hydroxymethyl)-a-L-lyxofuranosyl]-thymine
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Overview
Description
1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine is a bicyclic nucleoside, known for its unique structure and significant applications in scientific research. This compound is characterized by the presence of a methylene bridge connecting the 2’-O and 4’-C positions of the ribofuranosyl moiety, which imparts stability and rigidity to the nucleoside structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine typically involves the use of protected ribofuranosyl intermediates. The key steps include the formation of the methylene bridge through a cyclization reaction, followed by deprotection to yield the final product. Common reagents used in these reactions include methylene iodide and strong bases such as sodium hydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency .
Chemical Reactions Analysis
Types of Reactions: 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methylene bridge, often using reagents like sodium azide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols .
Scientific Research Applications
1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of modified nucleic acids.
Biology: Employed in the study of nucleic acid interactions and stability.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the development of diagnostic tools and biosensors.
Mechanism of Action
The mechanism of action of 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine involves its incorporation into nucleic acids, where it enhances stability and resistance to enzymatic degradation. The methylene bridge provides rigidity, which helps in maintaining the structural integrity of the nucleic acid duplex. This compound targets nucleic acid synthesis pathways and can interfere with the replication of viral genomes .
Comparison with Similar Compounds
- 5-Methyl-2’-O,4’-C-methyleneuridine
- 2’-O,4’-C-methylenethymidine
- 2’-O,4’-C-methylene-5-methyluridine
Comparison: 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine is unique due to its specific methylene bridge, which imparts greater stability compared to other similar compounds. This stability makes it particularly useful in applications requiring robust nucleic acid structures .
Properties
Molecular Formula |
C11H16N2O6 |
---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
1-[(1S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c1-5-2-13(10(17)12-8(5)16)9-6-7(15)11(3-14,19-9)4-18-6/h5-7,9,14-15H,2-4H2,1H3,(H,12,16,17)/t5?,6?,7?,9?,11-/m0/s1 |
InChI Key |
VCPFBYHKXLUNRW-GMEDYPRCSA-N |
Isomeric SMILES |
CC1CN(C(=O)NC1=O)C2C3C([C@@](O2)(CO3)CO)O |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2C3C(C(O2)(CO3)CO)O |
Origin of Product |
United States |
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